4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound with a molecular formula of C10H8N4S and a molecular weight of 216.26 g/mol . This compound is part of the triazinoindole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of isatin with thiocarbohydrazide in glacial acetic acid . The reaction is carried out under reflux conditions, leading to the formation of the desired triazinoindole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Scientific Research Applications
4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an iron chelator, selectively binding to ferrous ions and inhibiting their availability for cellular processes . This property makes it a potential candidate for cancer therapy, as rapidly proliferating cancer cells have a higher iron requirement .
Comparison with Similar Compounds
4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol can be compared with other similar compounds such as:
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiol: This compound has a tert-butyl group, which enhances its biological activity and lipophilicity.
indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
[1,3]thiazolo-[3’,2’2,3][1,2,4]triazino[5,6-b]indoles: These compounds have similar structural features and exhibit diverse biological activities.
Properties
CAS No. |
61602-97-9 |
---|---|
Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C10H8N4S/c1-14-9-8(12-13-10(14)15)6-4-2-3-5-7(6)11-9/h2-5,11H,1H3 |
InChI Key |
JHDMDHLBOKQPPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3N2)N=NC1=S |
Origin of Product |
United States |
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